molecular formula C16H11NO B8633813 4-(3-Phenylprop-2-enoyl)benzonitrile

4-(3-Phenylprop-2-enoyl)benzonitrile

Cat. No.: B8633813
M. Wt: 233.26 g/mol
InChI Key: QHJSVECBBBIMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenylprop-2-enoyl)benzonitrile is a chalcone-derived compound characterized by a benzonitrile moiety linked to a propenoylphenyl group. Its structural features, including a conjugated π-electron system and electron-withdrawing cyano group, make it a candidate for nonlinear optical (NLO) applications, particularly as a frequency converter in photonic devices .

Properties

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-(3-phenylprop-2-enoyl)benzonitrile

InChI

InChI=1S/C16H11NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-11H

InChI Key

QHJSVECBBBIMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Cytotoxic Activity of Triazole-Substituted Benzonitriles

Compound Substituents Cell Lines Tested Activity Level
1c 3-Chlorophenyl MCF-7, MDA-MB-231 IC₅₀: <10 µM
1h 4-Methoxyphenyl T47D IC₅₀: 8.2 µM
1k 4-Dimethylamino T47D, MDA-MB-231 Comparable to etoposide
  • Key Findings: Chloro and methoxy substituents enhance cytotoxicity, possibly by modulating lipophilicity and membrane permeability . The dimethylamino group in compound 1k shows broad-spectrum activity, rivaling the reference drug etoposide .

Discussion and Implications

  • Structural vs. Functional Relationships : Electron-withdrawing groups (e.g., -CN) enhance NLO properties, while bulky substituents (e.g., bromine) reduce βHRS .
  • Biological Relevance : Substituent polarity and steric effects dictate cytotoxicity, with chloro groups favoring activity in breast cancer models .
  • Synthetic Flexibility : Modern methods like microwave-assisted synthesis and cross-coupling reactions enable scalable production of diverse analogs .

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